

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethylazepane

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Compound of Interest

Compound Name:	1-Ethylazepane
CAS No.:	6763-91-3
Cat. No.:	B3149681

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **1-Ethylazepane** (also known as N-ethylazepane), a saturated seven-membered heterocyclic amine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the correlation between spectral features and molecular structure, offering field-proven insights into experimental choices and data interpretation. By presenting detailed protocols, tabulated data, and mechanistic explanations, this whitepaper serves as an authoritative reference for the structural elucidation of **1-Ethylazepane** and related cyclic amine compounds.

Introduction: The Structural Significance of 1-Ethylazepane

1-Ethylazepane ($C_8H_{17}N$) is a tertiary amine built upon the azepane (or hexamethyleneimine) scaffold. The azepane ring is a crucial structural motif in a variety of biologically active compounds and pharmaceutical agents. Its conformational flexibility and basic nitrogen atom are key determinants of its chemical reactivity and pharmacological activity. Accurate and unambiguous structural characterization is therefore paramount in its synthesis and application.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the molecular architecture. This guide will systematically dissect the ^{13}C NMR, Mass Spectrometry, and IR data for **1-Ethylazepane** to provide a detailed structural portrait, validating its molecular formula and connectivity.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the atoms of **1-Ethylazepane** are numbered as shown in the diagram below. This convention will be used throughout the guide for spectral assignments.

Figure 1: Molecular Structure of **1-Ethylazepane** with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **1-Ethylazepane**, both 1H and ^{13}C NMR are essential for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** A 5-10 mg sample of **1-Ethylazepane** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform- d , $CDCl_3$). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is recorded. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
- ^1H NMR Acquisition: A standard ^1H NMR spectrum is acquired to observe proton chemical shifts, signal integrations, and spin-spin coupling patterns (multiplicities).

^{13}C NMR Spectral Data and Interpretation

The proton-decoupled ^{13}C NMR spectrum of **1-Ethylazepane** displays five distinct signals, indicating five unique carbon environments. This is consistent with the molecule's symmetry, where carbons C3/C6 and C4/C5 are chemically equivalent.



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Expertise & Causality: The downfield shift of carbons C2, C7, and C8 is a direct consequence of the inductive effect of the adjacent nitrogen atom. The electron-withdrawing nature of nitrogen reduces the electron density around these carbons, decreasing their shielding and increasing their resonance frequency. The observed chemical equivalency of C3/C6 and C4/C5 provides strong evidence for the symmetry of the azepane ring on the NMR timescale.

Predicted ^1H NMR Spectral Data and Interpretation

Based on the structure, the ^1H NMR spectrum is predicted to show four distinct groups of signals.



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Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

Experimental Protocol: GC-MS Data Acquisition

- **Sample Introduction:** A dilute solution of **1-Ethylazepane** in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC).
- **Separation:** The GC separates the analyte from any impurities before it enters the mass spectrometer.
- **Ionization:** Electron Ionization (EI) at a standard energy of 70 eV is used. This high-energy method induces reproducible fragmentation, which is valuable for structural analysis and library matching.
- **Mass Analysis:** A quadrupole mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the ions, generating the mass spectrum.

Mass Spectrum Data and Interpretation

The mass spectrum of **1-Ethylazepane** is characterized by a clear molecular ion and a dominant fragment resulting from α -cleavage.



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Trustworthiness & Mechanistic Insight: The presence of the molecular ion peak at m/z 127 confirms the molecular weight (127.23 g/mol) and molecular formula ($C_8H_{17}N$) of the compound.[1] The most significant fragmentation pathway in aliphatic amines is α -cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This process is energetically favorable as it leads to the formation of a stable, resonance-stabilized iminium cation.



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Figure 2: Primary α -Cleavage Fragmentation Pathway of **1-Ethylazepane**.

The base peak at m/z 112 corresponds to the loss of a methyl radical ($\bullet CH_3$) from the ethyl group via α -cleavage. This fragmentation is highly favored because it results in a stable tertiary

iminium ion. The significant peak at m/z 98 can be attributed to the loss of an ethyl radical. Subsequent fragmentations of the azepane ring lead to the other observed ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** For a liquid sample like **1-Ethylazepane**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a vapor-phase spectrum can be acquired.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Collection:** The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of **1-Ethylazepane** is characteristic of a saturated aliphatic tertiary amine.



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Authoritative Grounding: The most prominent features in the spectrum are the strong C-H stretching vibrations just below 3000 cm^{-1} .^{[2][3]} The absence of any significant absorption bands in the $3300\text{-}3500\text{ cm}^{-1}$ region confirms the tertiary nature of the amine (no N-H bonds). A key diagnostic feature for tertiary amines is the C-N stretching vibration, which appears in the fingerprint region between 1250 and 1100 cm^{-1} . This band, coupled with the C-H stretching profile, provides strong evidence for the **1-Ethylazepane** structure.

Conclusion

The combined application of ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating and unambiguous structural confirmation of **1-Ethylazepane**. NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms molecular symmetry. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns governed by the stable iminium ion formation. Infrared spectroscopy confirms the presence of alkyl C-H and C-N bonds and, critically, the absence of N-H bonds, confirming its tertiary amine functionality. This comprehensive spectroscopic dataset serves as a reliable benchmark for the identification and quality control of **1-Ethylazepane** in research and industrial applications.

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